1,3-Dimethyl-6-(p-tolylamino)pyrimidine-2,4(1H,3H)-dione
Overview
Description
1,3-Dimethyl-6-(p-tolylamino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its pyrimidine ring structure, which is substituted with two methyl groups at positions 1 and 3, and a p-tolylamino group at position 6. The compound also contains two keto groups at positions 2 and 4, making it a dione. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-(p-tolylamino)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-dimethyluracil with p-toluidine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-6-(p-tolylamino)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1,3-Dimethyl-6-(p-tolylamino)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-6-(p-tolylamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyluracil: A precursor in the synthesis of 1,3-Dimethyl-6-(p-tolylamino)pyrimidine-2,4(1H,3H)-dione.
6-Aminouracil: Another pyrimidine derivative with similar structural features.
p-Toluidine: A starting material used in the synthesis of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methyl and p-tolylamino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
1,3-Dimethyl-6-(p-tolylamino)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
- Molecular Formula : C13H15N3O2
- Molecular Weight : 245.282 g/mol
- Structural Characteristics : The compound features a pyrimidine core substituted with dimethyl and p-tolylamino groups which may influence its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds often exhibit antimicrobial properties. Specifically, studies have shown that related compounds possess activity against a range of microorganisms including bacteria and fungi.
Case Study: Antimicrobial Efficacy
In one study, various derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced antimicrobial activity. For instance, compounds with dichloro substitutions showed increased potency due to improved lipophilicity and interaction with microbial targets .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
This compound | 16 | E. faecium (vancomycin-resistant) |
Dichloro derivative | 8 | S. aureus |
Naphthalen-2-yl derivative | 2 | S. aureus |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Its mechanism appears to involve the inhibition of key signaling pathways in cancer cells.
Mechanistic Insights
The compound has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy. In vitro studies demonstrated that certain derivatives exhibited IC50 values in the nanomolar range against several cancer cell lines .
Table 2: Cytotoxicity Against Cancer Cell Lines
Compound | Cell Line | IC50 (nM) |
---|---|---|
This compound | A549 (lung carcinoma) | 15 |
Anilino derivative | MDA-MB-231 | 12 |
Control (Erlotinib) | A549 | 16 |
Pharmacological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- EGFR Inhibition : Compounds targeting EGFR can disrupt signaling pathways essential for tumor growth and survival.
- Antioxidant Properties : Some studies suggest that pyrimidine derivatives may possess antioxidant capabilities that contribute to their anticancer effects.
- Synergistic Effects : The presence of substituents such as halogens can enhance the overall biological activity by increasing interactions with cellular targets.
Properties
IUPAC Name |
1,3-dimethyl-6-(4-methylanilino)pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-4-6-10(7-5-9)14-11-8-12(17)16(3)13(18)15(11)2/h4-8,14H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXVAVJUYTUDSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)N(C(=O)N2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354622 | |
Record name | 1,3-Dimethyl-6-p-tolylamino-1H-pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7256-86-2 | |
Record name | 1,3-Dimethyl-6-p-tolylamino-1H-pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.